2-Benzothiazolecarbothioamide
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Overview
Description
2-Benzothiazolecarbothioamide is a heterocyclic compound containing a benzene ring fused with a thiazole ring. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzothiazolecarbothioamide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require specific conditions such as the presence of a base and a suitable solvent like dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. This includes using eco-friendly solvents and reagents, as well as optimizing reaction conditions to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide . The reactions often require specific conditions, including controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
2-Benzothiazolecarbothioamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in various biological processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzothiazolecarbothioamide include:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Phenylbenzothiazole
Uniqueness
What sets this compound apart is its unique combination of sulfur and nitrogen atoms within the thiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64377-94-2 |
---|---|
Molecular Formula |
C8H6N2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
1,3-benzothiazole-2-carbothioamide |
InChI |
InChI=1S/C8H6N2S2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) |
InChI Key |
WDAPIKXNVBUCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)N |
Origin of Product |
United States |
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